1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Physicochemical Properties LogP Medicinal Chemistry

1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile, also known as 6-Cyano-5-azaindole, is a heterocyclic building block consisting of a fused pyrrole and pyridine ring system with a nitrile substituent at the 6-position. This compound serves as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, with its electron-deficient nature and specific substitution pattern making it a valuable scaffold in drug discovery and agrochemical research.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 1082040-98-9
Cat. No. B1373092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
CAS1082040-98-9
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C=NC(=C2)C#N
InChIInChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H
InChIKeyMUIUVAZQTGCBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile (CAS 1082040-98-9): A Core Scaffold for Kinase Inhibitor Research and Medicinal Chemistry


1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile, also known as 6-Cyano-5-azaindole, is a heterocyclic building block consisting of a fused pyrrole and pyridine ring system with a nitrile substituent at the 6-position . This compound serves as a key intermediate for synthesizing kinase inhibitors and other bioactive molecules, with its electron-deficient nature and specific substitution pattern making it a valuable scaffold in drug discovery and agrochemical research [1].

The Critical Role of Regiochemistry in Pyrrolopyridine Scaffolds: Why 6-Cyano-5-azaindole Cannot Be Substituted


Within the broader class of azaindoles (pyrrolopyridines), the specific fusion pattern ([3,2-c] vs. [2,3-b]) and the position of the nitrile group critically dictate both downstream synthetic utility and biological target engagement. A 6-cyano substituent on a 5-azaindole core is not functionally equivalent to other isomers, as the electronic distribution and hydrogen-bonding capabilities of the scaffold are highly sensitive to the nitrogen atom positions and the electron-withdrawing nitrile's location [1]. Simply substituting a 6-carbonitrile for a 3- or 4-carbonitrile isomer will likely lead to a complete loss of activity or failed synthesis, as demonstrated by structure-activity relationship (SAR) studies on kinase targets where the 6-position is crucial for hinge-binding interactions [2].

Quantitative Differentiation Data for 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile


Physicochemical Property Comparison: LogP and Boiling Point Differentiation Against the 3-Carbonitrile Regioisomer

The 6-substituted regioisomer exhibits distinct lipophilicity and thermal properties compared to the 3-carbonitrile analog. 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has a predicted logP of approximately 1.24 to 1.6 and a boiling point of 405.3±25.0 °C [1]. In contrast, data for the closely related 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS 1260385-57-6) indicate a higher predicted boiling point of 432.8±30.0 °C and a generally higher predicted logP range, reflecting the differing electronic impact of the nitrile group's position on molecular polarity and intermolecular forces .

Physicochemical Properties LogP Medicinal Chemistry

Target Engagement and Selectivity in FMS Kinase Inhibition

Derivatives synthesized from 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile demonstrate potent and selective FMS kinase inhibition. A key derivative (compound 1r) showed an IC50 of 30 nM against FMS kinase, which is 3.2-fold more potent than the lead compound KIST101029 (IC50 = 96 nM) [1]. This illustrates the scaffold's ability to be optimized for high potency. Furthermore, it displayed selectivity against FMS kinase when tested over a panel of 40 kinases, with a cellular IC50 of 84 nM against bone marrow-derived macrophages, 2.32-fold more potent than KIST101029 (195 nM) [1]. This derivative also showed broad antiproliferative activity with IC50 values ranging from 0.15-1.78 µM across a panel of ovarian, prostate, and breast cancer cell lines [1].

Kinase Inhibition FMS Kinase Anticancer Activity

Enzymatic Profiling: CYP2D6 Inhibition and Off-Target Potential

Early ADME profiling identifies a moderate interaction risk. 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile itself was found to inhibit CYP2D6 with an IC50 of 10,000 nM (10 µM) [1]. While this is a moderate level of inhibition, this quantitative data is crucial for chemists designing libraries, as it provides a baseline for the unadorned scaffold. Knowing the CYP inhibition potential of the core building block allows for rational modifications to mitigate drug-drug interaction risks early in the hit-to-lead or lead optimization phases.

ADME Cytochrome P450 Drug-Drug Interaction

Commercial Purity and Quality Control Standards Enable Reproducible Research

The compound is commercially available at a high standard of purity, which is critical for reproducible synthetic outcomes. Leading chemical suppliers offer 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile at a standard purity of 97% , supported by batch-specific quality control reports including NMR, HPLC, or GC data . This level of quality assurance, often exceeding the 95% standard for similar building blocks from other vendors, minimizes the risk of side reactions from unknown impurities and ensures consistent yields in multi-step syntheses, a key factor in procurement decisions for lead optimization where batch-to-batch reproducibility is crucial.

Quality Control Procurement Reproducibility

Defined Application Scenarios for 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile


Design of Selective FMS Kinase Inhibitors for Oncology

The 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile scaffold is perfectly suited for fragment-based or structure-based design of selective FMS kinase inhibitors. The established SAR around the 6-position allows for rapid optimization, with derivatives achieving nanomolar biochemical potency (IC50 = 30 nM) and low-micromolar antiproliferative activity against a range of cancer cell lines [1]. Researchers can leverage this scaffold as a structurally characterized starting point with a known selectivity profile against a broad kinase panel.

Synthesis of Macrocyclic or Complex Heterocyclic Libraries

This building block's nitrile group at the 6-position acts as a versatile synthetic handle for transformation into amides, carboxylic acids, tetrazoles, and other heterocycles. Its high commercial purity (97%) minimizes side-product formation during multi-step syntheses. This makes it ideal for constructing diverse compound libraries for high-throughput screening, where efficient, high-yielding diversification from a common intermediate is essential for exploring chemical space .

Mitotic Kinase (MPS1/TTK) Inhibitor Development

For research programs targeting MPS1 kinase for oncology applications, the 1H-pyrrolo[3,2-c]pyridine core is the validated scaffold of choice. The patented 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives, which are logically derived from this 6-carbonitrile building block, are demonstrated to be potent MPS1 inhibitors with oral bioavailability and in vivo efficacy [2]. This provides a direct, proven path from building block to a preclinical candidate, significantly accelerating drug discovery timelines.

Early ADME Profiling and CYP2D6 Liability Assessment

The core scaffold's baseline CYP2D6 inhibition profile (IC50 = 10,000 nM) provides crucial early-stage ADME intelligence. When building a new series of inhibitors, chemists can start with this known benchmark. This enables proactive structure-activity-relationship (SAR) studies focused on increasing metabolic stability or reducing CYP inhibition, avoiding late-stage drug development failures and saving resources, a distinct advantage over starting with a scaffold of unknown liability [3].

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